molecular formula C8H9NO2 B13480450 1-Methyl-2-(nitromethyl)benzene CAS No. 38362-89-9

1-Methyl-2-(nitromethyl)benzene

Cat. No.: B13480450
CAS No.: 38362-89-9
M. Wt: 151.16 g/mol
InChI Key: WMAINSDGLPRZIA-UHFFFAOYSA-N
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Description

1-Methyl-2-(nitromethyl)benzene, also known as 2-nitrotoluene, is an organic compound with the molecular formula C8H9NO2. It is a derivative of toluene, where a nitro group is attached to the benzene ring. This compound is of interest due to its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-(nitromethyl)benzene can be synthesized through the nitration of toluene. The nitration process involves treating toluene with a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at a controlled temperature to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(nitromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form 2-methyl-1-aminobenzene.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are employed.

Major Products

    Oxidation: 2-Methyl-1-nitrobenzene can be oxidized to form 2-methyl-1-nitrobenzoic acid.

    Reduction: The reduction of this compound yields 2-methyl-1-aminobenzene.

    Substitution: Various substituted benzene derivatives can be formed depending on the substituent introduced.

Scientific Research Applications

1-Methyl-2-(nitromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.

    Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(nitromethyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and enzymes. These interactions can lead to various biochemical effects, depending on the specific pathways involved.

Comparison with Similar Compounds

1-Methyl-2-(nitromethyl)benzene can be compared with other nitrobenzene derivatives:

    2-Nitrotoluene: Similar in structure but with different substitution patterns.

    4-Nitrotoluene: Another isomer with the nitro group in the para position.

    2-Methyl-1-nitrobenzene: A compound with a similar structure but different reactivity due to the position of the nitro group.

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts.

Properties

CAS No.

38362-89-9

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-methyl-2-(nitromethyl)benzene

InChI

InChI=1S/C8H9NO2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3

InChI Key

WMAINSDGLPRZIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C[N+](=O)[O-]

Origin of Product

United States

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